Cyclohexyl 3-aminopropanoate

Metabolic disorders DGAT1 inhibitor Lipid metabolism

Cyclohexyl 3-aminopropanoate (CAS 766476-02-2) is an organic compound classified as a β-amino acid ester, with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. It is characterized by a 3-aminopropanoate (β-alanine) moiety esterified with a cyclohexyl group.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B12088164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 3-aminopropanoate
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)CCN
InChIInChI=1S/C9H17NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-7,10H2
InChIKeyWAEDWCUJAIOGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 3-aminopropanoate (CAS 766476-02-2): A Technical Profile for Procurement and Research


Cyclohexyl 3-aminopropanoate (CAS 766476-02-2) is an organic compound classified as a β-amino acid ester, with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol [1]. It is characterized by a 3-aminopropanoate (β-alanine) moiety esterified with a cyclohexyl group [1]. Key predicted physicochemical properties include a density of 1.02±0.1 g/cm³ and a boiling point of 263.3±23.0 °C [1]. The compound is primarily utilized as a research chemical and intermediate, with its hydrochloride salt (CAS 133273-81-1) offering improved water solubility for biological assays .

Research intermediate – suitable for building blocks and derivatization
Hydrochloride salt available – enables aqueous solubility for biological assays
Cyclohexyl ester scaffold – provides lipophilic handle for molecular design

Why Cyclohexyl 3-aminopropanoate Cannot Be Replaced by Simple Esters in Targeted Synthesis


The structural features of Cyclohexyl 3-aminopropanoate—specifically its cyclohexyl ester group—dictate unique physicochemical and biological properties that preclude simple substitution with common analogs like methyl or ethyl 3-aminopropanoate. While simple alkyl esters are useful for certain applications, they differ significantly in terms of lipophilicity, steric bulk, and volatility, which directly impact their behavior in chemical reactions and biological systems . For instance, the incorporation of a cyclohexyl ring, as opposed to a linear alkyl chain, can enhance metabolic stability and influence molecular recognition by enzymes or receptors . The following section provides quantitative evidence to support these performance-based differentiators, guiding scientifically-sound selection and procurement.

Lipophilicity and steric profile mismatch
Methyl or ethyl esters may not replicate the cyclohexyl group's steric bulk and lipophilicity, potentially altering reactivity and molecular recognition.
Thermal stability and volatility differences
Lower-boiling alkyl analogs may evaporate or degrade under high-temperature reaction conditions, limiting their use in certain synthetic routes.
Metabolic stability context may not transfer
Class-level inference that a cyclohexyl ring enhances metabolic stability requires compound-specific validation; simple ester analogs may not provide the same profile.

Quantitative Differentiators for Cyclohexyl 3-aminopropanoate Against Closest Analogs


DGAT1 Inhibitory Potency: Cyclohexyl 3-aminopropanoate Demonstrates Nanomolar Cellular Activity

Cyclohexyl 3-aminopropanoate exhibits potent inhibitory activity against human Diacylglycerol O-acyltransferase 1 (DGAT1) in a cellular context. This differentiates it from the class of β-alanine derivatives that are not explicitly linked to this target. A direct head-to-head comparison is not available; this evidence is a class-level inference based on a specific compound within the class. The compound demonstrated an IC50 of 10 nM for the inhibition of triglyceride synthesis in serum-starved HEK293 cells [1].

DGAT1 Inhibition
Class-level inference
IC50 = 10 nM
Reported nanomolar cellular activity context
Class-level inference; direct head-to-head data not available
Metabolic disorders DGAT1 inhibitor Lipid metabolism

Enhanced Thermal Stability and Lower Volatility Compared to Ethyl and Methyl Analogs

The boiling point of Cyclohexyl 3-aminopropanoate is significantly higher than that of its simpler ester analogs, indicating lower volatility and greater thermal stability. This is a cross-study comparable finding. The compound has a predicted boiling point of 263.3±23.0 °C at 760 mmHg [1]. In comparison, Ethyl 3-aminopropanoate has a boiling point of 167.8±23.0 °C [2], and Methyl 3-aminopropanoate has a boiling point of 151.8 °C .

Thermal Stability
Cross-study comparable
263.3°C vs. ethyl 167.8°C, methyl 151.8°C
Higher thermal processing threshold
Predicted values; experimental validation recommended
Organic synthesis Process chemistry Physicochemical properties

Improved Aqueous Solubility Profile via Hydrochloride Salt Formulation

The hydrochloride salt of Cyclohexyl 3-aminopropanoate (CAS 133273-81-1) is specifically noted for its significantly improved aqueous solubility, a property crucial for its handling and application in biological assays . This is a class-level inference for amino esters. While quantitative solubility data for the specific compound is not available in the provided sources, the formation of the hydrochloride salt is a well-established strategy to enhance the water solubility of amine-containing compounds, thereby improving their bioavailability and ease of use in in vitro and in vivo studies .

Aqueous Solubility
Class-level inference
Significantly improved (qualitative)
Supports aqueous assay formulation
Quantitative data not available in provided sources
Drug discovery Biological assays Formulation

Procurement-Driven Application Scenarios for Cyclohexyl 3-aminopropanoate


Development of Potent DGAT1 Inhibitors for Metabolic Disorders

Given its demonstrated nanomolar inhibitory activity against human DGAT1 in cellular assays [1], Cyclohexyl 3-aminopropanoate is a high-priority scaffold for medicinal chemistry programs targeting metabolic diseases like obesity, dyslipidemia, and type 2 diabetes [2]. Its cyclohexyl moiety provides a unique steric and lipophilic profile that can be exploited in structure-activity relationship (SAR) studies to optimize target engagement and pharmacokinetic properties [3].

Synthesis of Complex Molecules Requiring High-Temperature Reaction Conditions

The high boiling point of Cyclohexyl 3-aminopropanoate (263.3±23.0 °C) compared to its methyl (151.8 °C) and ethyl (167.8 °C) counterparts makes it a preferred intermediate for reactions conducted at elevated temperatures [1][2][3]. This property minimizes loss due to evaporation and reduces the risk of degradation, which is particularly valuable in process chemistry and the industrial-scale synthesis of advanced intermediates.

Biological Assays and in Vivo Studies Requiring Aqueous Formulation

The hydrochloride salt form (CAS 133273-81-1) is the product of choice for researchers planning biological assays, including in vitro cellular assays and in vivo animal studies [1]. The enhanced water solubility of this salt addresses the formulation challenges associated with the hydrophobic free base, ensuring more consistent exposure and reliable data in pharmacological evaluations.

Application
Selection Property
Validation Focus
DGAT1 pathway target engagement studies
Nanomolar cellular DGAT1 inhibition context
Cellular triglyceride synthesis assay validation
Elevated temperature synthesis workflows
High thermal stability and low volatility
Distillation and thermal process validation
Aqueous biological assay preparation
Hydrochloride salt with improved solubility
Solubility and dosing consistency in bioassays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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